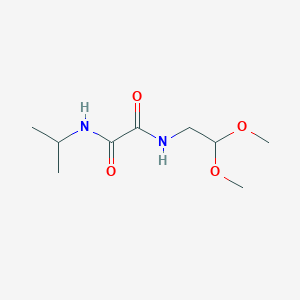
N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, more commonly known as DMPEA, is an organic compound with a wide range of scientific applications. It is a derivative of ethylene diamine and has been used as a reagent in organic synthesis as well as a tool for studying enzyme-catalyzed reactions. DMPEA has also been used in the study of the physiological and biochemical effects of various drugs and hormones.
Applications De Recherche Scientifique
DMPEA has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a tool for studying enzyme-catalyzed reactions, and as a tool for studying the physiological and biochemical effects of various drugs and hormones. It has also been used in the study of the pharmacokinetics of drugs, as well as in the study of the mechanisms of drug action.
Mécanisme D'action
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, which can affect the metabolism of certain drugs.
Biochemical and Physiological Effects
DMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to have a positive effect on the metabolism of certain drugs, as well as a positive effect on the release of certain hormones, such as serotonin and dopamine. It has also been shown to have a positive effect on the immune system, as well as an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPEA in laboratory experiments is that it is relatively easy to synthesize and relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for laboratory experiments. However, there are some limitations to using DMPEA in laboratory experiments. For example, it can be difficult to control the concentration of DMPEA in a laboratory setting, and it can be difficult to accurately measure its effects on the metabolism of drugs or hormones.
Orientations Futures
• Investigating the effects of DMPEA in combination with other compounds or drugs
• Exploring the potential of DMPEA as a therapeutic agent
• Studying the effects of DMPEA on the metabolism of hormones
• Exploring the potential of DMPEA as a tool for studying the mechanisms of drug action
• Studying the effects of DMPEA on the immune system
• Exploring the potential of DMPEA as a tool for studying the pharmacokinetics of drugs
• Studying the effects of DMPEA on inflammation and pain
• Exploring the potential of DMPEA as a tool for studying enzyme-catalyzed reactions
• Studying the effects of DMPEA on the development and growth of cells
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the brain
• Studying the effects of DMPEA on the cardiovascular system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the liver
• Studying the effects of DMPEA on the reproductive system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the kidneys
• Studying the effects of DMPEA on the endocrine system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the nervous system
• Studying the effects of DMPEA on the metabolism of nutrients
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the gut microbiome
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the skin
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the immune system
• Studying the effects of DMPEA on the development of cancer
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the endocannabinoid system
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the aging process
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the metabolism of drugs
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on gene expression
• Exploring the potential of DMPEA as a tool for studying the effects of drugs on the environment
Conclusion
In conclusion, N-(2,2-dimethoxyethyl)-N'-(2-phenylethyl)ethanediamide, or DMPEA, is an organic compound with a wide range of scientific applications. It has been used as a reagent in organic synthesis, as a tool for studying enzyme-catalyzed reactions, and as a tool for studying the physiological and biochemical effects of various drugs and hormones. It has also been used in the study of the pharmacokinetics of drugs, as well as in the study of the mechanisms of drug action. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Méthodes De Synthèse
DMPEA can be synthesized from ethylene diamine and a phenyl ethyl halide. This is done by reacting the two compounds in the presence of a base, such as sodium hydroxide. The reaction produces a salt, which is then treated with a strong acid, such as hydrochloric acid, to produce the desired product. The reaction can be further modified by using different bases and acids, or by using different phenyl ethyl halides.
Propriétés
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-12(20-2)10-16-14(18)13(17)15-9-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHYLZSPQWWTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)



![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)